molecular formula C15H17ClFNO2 B1439565 [4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride CAS No. 1193389-53-5

[4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride

Cat. No.: B1439565
CAS No.: 1193389-53-5
M. Wt: 297.75 g/mol
InChI Key: DBSPFSLAVRYKEH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound [4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride (CAS 1193389-53-5) is a substituted phenylmethanamine derivative. Its structure consists of a benzene ring substituted at the 4-position with fluorine and at the 3-position with a (3-methoxyphenoxy)methyl group. The methanamine group (-CH2NH2) is protonated as a hydrochloride salt.

The fluorine atom and methoxyphenoxy substituents may influence electronic properties and binding affinity in biological systems.

Properties

IUPAC Name

[4-fluoro-3-[(3-methoxyphenoxy)methyl]phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2.ClH/c1-18-13-3-2-4-14(8-13)19-10-12-7-11(9-17)5-6-15(12)16;/h2-8H,9-10,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSPFSLAVRYKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2=C(C=CC(=C2)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride involves several steps. One common method includes the reaction of 4-fluoro-3-nitrobenzyl chloride with 3-methoxyphenol in the presence of a base to form the intermediate 4-fluoro-3-(3-methoxyphenoxymethyl)nitrobenzene. This intermediate is then reduced to the corresponding amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

[4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of [4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound is believed to interact with certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylmethanamine Hydrochlorides

The following table compares key structural and physicochemical features of the target compound with analogous derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Structural Differences CAS Number Source
[4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride C15H15ClFNO3 315.74 4-Fluoro, 3-(3-methoxyphenoxymethyl) Reference compound 1193389-53-5
{4-[(3-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride C14H15ClFNO 267.73 3-Fluorophenoxy Replaces methoxy with fluorine on the phenoxy group 1262534-81-5
[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride C9H13ClFNO2S 253.72 4-Ethanesulfonyl Sulfonyl group instead of phenoxymethyl 1803611-51-9
(4-Chlorophenyl)-[4-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride C14H10ClF4N•HCl 343.6* 4-Chlorophenyl, 3-trifluoromethyl Biphenyl core with trifluoromethyl and chloro groups -
[3-(4-Methylphenyl)phenyl]methanamine hydrochloride C14H16ClN 233.74 3-(4-Methylphenyl) Biphenyl structure with methyl substituent 49703-56-2

*Molecular weight calculated from formula.

Key Observations:
  • Electron-Donating vs.
  • Phenoxy vs. Biphenyl Scaffolds: Biphenyl derivatives (e.g., ) lack the ether linkage, reducing conformational flexibility compared to phenoxymethyl-substituted compounds .
  • Halogen Variations : Fluorine at the 4-position (target compound) may improve metabolic stability compared to chlorine () .

Functional Group Variations and Physicochemical Implications

A. Phenoxymethyl Derivatives
  • Target Compound vs. {4-[(3-Fluorophenoxy)methyl]phenyl}methanamine (): The methoxy group in the target compound increases hydrophilicity relative to the fluorine-substituted analog. 3-Methoxyphenoxy may engage in hydrogen bonding, whereas 3-fluorophenoxy relies on halogen interactions .
B. Sulfonyl and Heterocyclic Derivatives
  • Ethanesulfonyl Substituent (): The sulfonyl group imparts strong polarity, likely enhancing aqueous solubility compared to the target compound’s phenoxymethyl group .
  • Oxadiazole-Containing Derivatives () :
    • Compounds like [4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine hydrochloride introduce a heterocyclic ring, which may improve binding specificity in receptor-targeted applications .

NMR and Spectroscopic Data

While direct NMR data for the target compound are unavailable, provides insights into related methanamine hydrochlorides:

  • 2k (4-(Methylsulfinyl)phenyl)methanamine hydrochloride: ¹H NMR (methanol-d4) shows aromatic protons at δ 7.45–7.30 ppm and methylsulfinyl singlet at δ 2.75 ppm .
  • 2n (5-Methyl-2-furanylmethanamine hydrochloride) : ¹³C NMR (DMSO-d6) reveals furan carbons at δ 152.1 and 110.3 ppm .

These data suggest that substituents significantly alter chemical shift patterns, which can guide structural elucidation of the target compound.

Notes and Limitations

Data Gaps: Detailed biological activity, toxicity, and pharmacokinetic data for the target compound are absent in the provided evidence. For example, notes that toxicological studies are incomplete for similar compounds .

Experimental Validation : Inferred molecular formulas (e.g., for the target compound) require confirmation via high-resolution mass spectrometry or elemental analysis.

Biological Activity

[4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride, a compound with the molecular formula C15_{15}H17_{17}ClFNO2_2 and a molecular weight of 297.75 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15_{15}H17_{17}ClFNO2_2
  • Molecular Weight : 297.75 g/mol
  • CAS Number : Not specified in the sources but can be found in chemical databases.

The compound is believed to interact with various biological targets, particularly in the context of purine nucleoside phosphorylase (PNP) inhibition. PNP is crucial for nucleotide metabolism and has been identified as a target for therapeutic intervention in T-cell malignancies and certain infections. Inhibition of PNP can lead to selective cytotoxicity towards T-lymphoblastic cell lines while sparing other cell types, indicating a potential for targeted cancer therapy.

Inhibitory Effects on PNP

Recent studies have highlighted the compound's efficacy as a PNP inhibitor. For instance, compounds structurally related to this compound exhibited IC50_{50} values as low as 19 nM against human PNP and 4 nM against Mycobacterium tuberculosis PNP, demonstrating significant potency and selectivity .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. In vitro assays have demonstrated its effectiveness against various bacterial strains, including Escherichia coli, with minimum biofilm inhibitory concentration (MBIC) values reported at 625 µg/mL . Such activity suggests potential applications in treating bacterial infections, particularly those associated with biofilm formation.

Study on Cytotoxicity

A study exploring the cytotoxic effects of related compounds revealed that specific derivatives exhibited low nanomolar inhibitory activities against cancer cell lines. For example, compounds with similar structural motifs showed CC50_{50} values as low as 9 nM against T-lymphoblastic cell lines without affecting normal peripheral blood mononuclear cells (PBMCs) . This selectivity is critical for minimizing side effects in therapeutic applications.

Structure-Activity Relationship (SAR)

The design and synthesis of derivatives based on this compound have led to insights into its structure-activity relationship. Modifications on the phenyl ring have been shown to significantly affect binding affinity and selectivity towards PNP, indicating that careful structural optimization can enhance therapeutic efficacy .

Data Tables

Property Value
Molecular FormulaC15_{15}H17_{17}ClFNO2_2
Molecular Weight297.75 g/mol
IC50_{50} (human PNP)19 nM
IC50_{50} (Mt PNP)4 nM
MBIC (E. coli)625 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride
Reactant of Route 2
[4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride

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